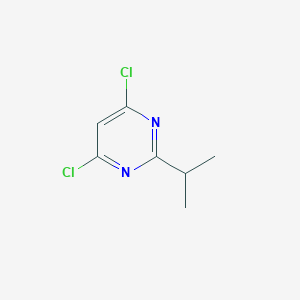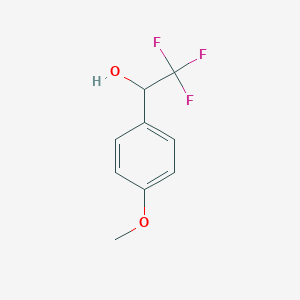
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
Übersicht
Beschreibung
“2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H9F3O2 . It has a molecular weight of 206.16 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,2,2-trifluoro-1-(4-methoxyphenyl)-ethanone with hydroxylammonium chloride and sodium acetate in ethanol at 80° C. The reaction mixture is refluxed for 4 hours.Molecular Structure Analysis
The IUPAC name of this compound is 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol . The InChI code is 1S/C9H9F3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used in the direct nucleophilic trifluoromethylation of methyl formates with fluoroform .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 206.05546401 g/mol . The topological polar surface area of the compound is 29.5 Ų .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
Field
Organic Chemistry
Application Summary
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol is used as a specialized solvent in organic chemistry .
Method of Application
It is used as a solvent in various organic reactions. For example, oxidations of sulfur compounds using hydrogen peroxide are effectively conducted in 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol .
Results or Outcomes
The use of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol as a solvent can enhance the effectiveness of certain organic reactions, such as the oxidation of sulfur compounds .
Application in Solvolysis Research
Field
Physical Organic Chemistry
Application Summary
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol has been used in studies on the solvolysis of 2,2,2-Trifluoro-1,1-diphenylethyl Tosylates .
Method of Application
The solvolysis rates of 2,2,2-Trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl and 2,2,2-Trifluoro-1-(3,5-dichlorophenyl)-1-(substituted phenyl)ethyl tosylates or bromides were conductimetrically measured at 25.0 °C in 80% aqueous ethanol .
Results or Outcomes
The 3,5-dichlorophenyl-fixed substrates gave an excellent linear Yukawa–Tsuno correlation for the substituents ranging from 4-MeO to 4-Cl with ρ = −5.95 and r = 1.69 .
Application in Fluorous Biphasic Catalysis
Field
Catalysis
Application Summary
4-Methoxyphenethyl alcohol, a compound similar to 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, has been used as an internal standard in fluorous biphasic catalysis .
Method of Application
The compound is used as a reference in the fluorous biphasic catalysis reaction .
Results or Outcomes
The use of 4-Methoxyphenethyl alcohol as an internal standard helps in the accurate measurement and analysis of the catalysis reaction .
Application in Synthesis of Conjugated Diene-Dione Derivatives
Field
Organic Synthesis
Application Summary
In the synthesis of conjugated diene-dione derivatives, a compound similar to 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, namely 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol, has been used .
Method of Application
This compound was used in the metal-catalyzed dehydrative couplings between propargylic alcohols and β-diketones .
Results or Outcomes
The synthesis resulted in the formation of the push-pull dye 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione, which showed remarkable solvatochromic properties .
Application in the Synthesis of Fluorinated Compounds
Application Summary
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol could potentially be used in the synthesis of other fluorinated compounds .
Method of Application
The specific methods of application would depend on the target compound. Generally, this would involve reactions under controlled conditions with appropriate reagents .
Results or Outcomes
The synthesis of fluorinated compounds can lead to materials with unique properties, such as increased stability and altered reactivity .
Application in Pharmaceutical Research
Field
Pharmaceutical Chemistry
Application Summary
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol could potentially be used in the synthesis of pharmaceutical compounds .
Method of Application
Again, the specific methods of application would depend on the target compound. This could involve various organic synthesis techniques .
Results or Outcomes
The synthesis of new pharmaceutical compounds can lead to the development of new drugs with potential therapeutic applications .
Safety And Hazards
The compound should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAYQVHHKRKRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288381 | |
| Record name | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol | |
CAS RN |
1737-27-5 | |
| Record name | 4-Methoxy-α-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 55523 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1737-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

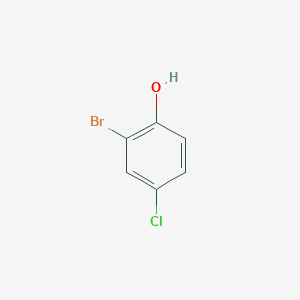
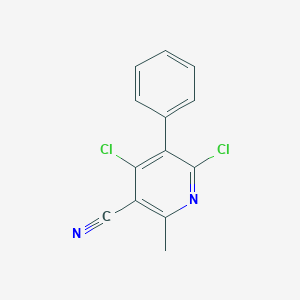
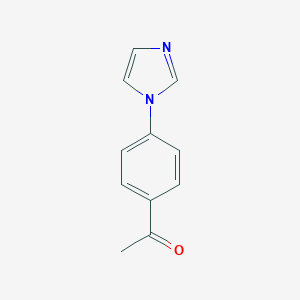
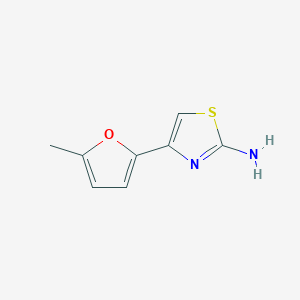
![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)

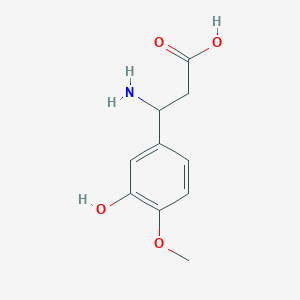
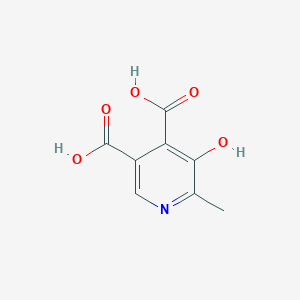
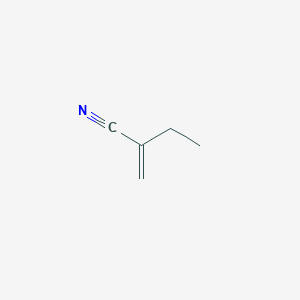
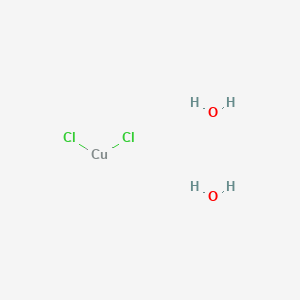
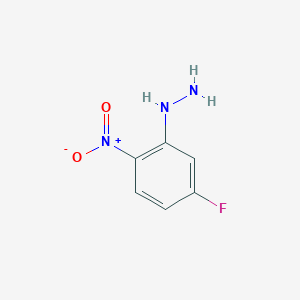
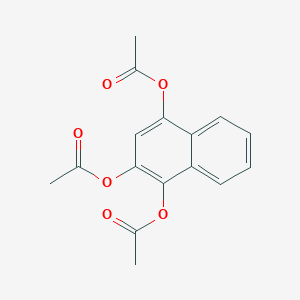
![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)
